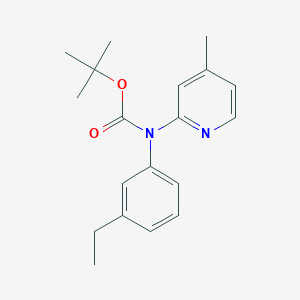
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as TEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TEPC is a carbamate derivative that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis. Additionally, Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell proliferation. Additionally, Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to reduce the production of inflammatory mediators, leading to the reduction of inflammation and pain-related symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages as a research tool, including its potent anticancer and anti-inflammatory effects, its relatively low toxicity, and its ability to target specific enzymes and signaling pathways. However, Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate also has several limitations, including its relatively complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate and its potential for the development of new drugs for the treatment of cancer and inflammatory disorders. Finally, the development of new analogs of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate with improved potency and selectivity may also be an area of future research.
Métodos De Síntesis
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is synthesized through a series of chemical reactions that involve the condensation of 3-ethylphenol and 4-methylpyridine-2-carboxaldehyde in the presence of tert-butyl isocyanate. The resulting product is then purified through recrystallization to obtain Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate. The synthesis of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Propiedades
IUPAC Name |
tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-6-15-8-7-9-16(13-15)21(18(22)23-19(3,4)5)17-12-14(2)10-11-20-17/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJPHINBZQHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

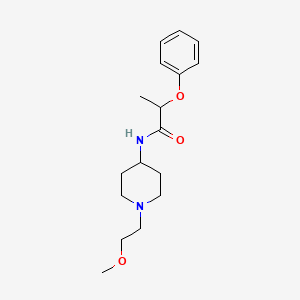

![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)
![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)
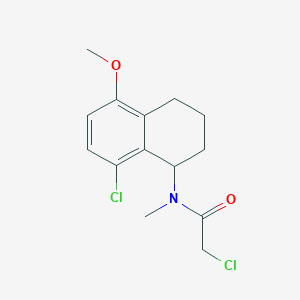

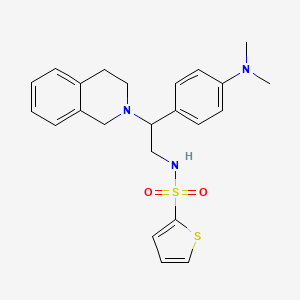
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/no-structure.png)
![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B2764802.png)
![1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764804.png)
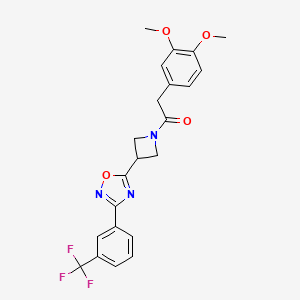

![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2764808.png)